molecular formula C7H11ClN2 B11962726 4-Methyl-1,2-benzenediamine hydrochloride CAS No. 636-24-8

4-Methyl-1,2-benzenediamine hydrochloride

Cat. No.: B11962726
CAS No.: 636-24-8
M. Wt: 158.63 g/mol
InChI Key: ISDCCYOVVORSCA-UHFFFAOYSA-N
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Description

4-Methyl-1,2-benzenediamine hydrochloride, also known as 4-Methyl-o-phenylenediamine hydrochloride, is an organic compound with the molecular formula C7H10N2·HCl. It is a derivative of o-phenylenediamine, where a methyl group is substituted at the 4-position of the benzene ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2-benzenediamine hydrochloride typically involves the reduction of 4-nitro-1,2-diaminobenzene. The reduction can be carried out using zinc powder in ethanol, followed by purification of the diamine as the hydrochloride salt . Another method involves the treatment of 2-nitrochlorobenzene with ammonia to produce 2-nitroaniline, which is then reduced to 4-Methyl-1,2-benzenediamine .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reduction processes using catalytic hydrogenation. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2-benzenediamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Zinc powder in ethanol or catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-Methyl-1,2-benzenediamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1,2-benzenediamine hydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in organic synthesis. The compound can also undergo redox reactions, contributing to its role in the synthesis of biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

    o-Phenylenediamine: The parent compound without the methyl substitution.

    m-Phenylenediamine: An isomer with amino groups at the 1 and 3 positions.

    p-Phenylenediamine: An isomer with amino groups at the 1 and 4 positions.

Uniqueness

4-Methyl-1,2-benzenediamine hydrochloride is unique due to the presence of the methyl group at the 4-position, which influences its reactivity and properties. This substitution can enhance its solubility and alter its electronic properties, making it distinct from its isomers and other derivatives.

Properties

CAS No.

636-24-8

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

4-methylbenzene-1,2-diamine;hydrochloride

InChI

InChI=1S/C7H10N2.ClH/c1-5-2-3-6(8)7(9)4-5;/h2-4H,8-9H2,1H3;1H

InChI Key

ISDCCYOVVORSCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)N.Cl

Origin of Product

United States

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